molecular formula C38H28N8O5 B15184735 4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) CAS No. 89447-38-1

4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)

Cat. No.: B15184735
CAS No.: 89447-38-1
M. Wt: 676.7 g/mol
InChI Key: VYCFMSYJOPRJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a 1,3,4-oxadiazole core, which is a five-membered ring containing three heteroatoms (two nitrogen and one oxygen). The presence of azo groups and naphthalene rings further enhances its chemical reactivity and potential utility in diverse applications .

Preparation Methods

The synthesis of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) typically involves multiple steps, including the formation of the oxadiazole ring and subsequent azo coupling reactions. Common synthetic routes include:

    Formation of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Azo Coupling Reactions:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring and azo groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar compounds to 4,4’-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide) include other oxadiazole derivatives and azo compounds. These compounds share structural similarities but differ in their specific functional groups and overall reactivity. For example:

Properties

CAS No.

89447-38-1

Molecular Formula

C38H28N8O5

Molecular Weight

676.7 g/mol

IUPAC Name

3-hydroxy-4-[[4-[5-[4-[[2-hydroxy-3-(methylcarbamoyl)naphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-N-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C38H28N8O5/c1-39-35(49)29-19-23-7-3-5-9-27(23)31(33(29)47)43-41-25-15-11-21(12-16-25)37-45-46-38(51-37)22-13-17-26(18-14-22)42-44-32-28-10-6-4-8-24(28)20-30(34(32)48)36(50)40-2/h3-20,47-48H,1-2H3,(H,39,49)(H,40,50)

InChI Key

VYCFMSYJOPRJJB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)C4=NN=C(O4)C5=CC=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.